molecular formula C6H14N2 B14185334 (2S,5S)-2,5-Dimethylpyrrolidin-1-amine CAS No. 62617-71-4

(2S,5S)-2,5-Dimethylpyrrolidin-1-amine

Cat. No.: B14185334
CAS No.: 62617-71-4
M. Wt: 114.19 g/mol
InChI Key: JAOYAXFZIAGXFI-WDSKDSINSA-N
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Description

(2S,5S)-2,5-Dimethylpyrrolidin-1-amine is a chiral amine with a pyrrolidine ring structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of two methyl groups and an amine group in a specific stereochemical configuration makes it a valuable building block for synthesizing complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,5-Dimethylpyrrolidin-1-amine typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the catalytic asymmetric hydrogenation of pyrrolidine derivatives. This process often employs chiral catalysts to achieve the desired stereochemistry. Another approach involves the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The choice of catalysts and reaction conditions is crucial to ensure the stereochemical integrity of the product.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,5-Dimethylpyrrolidin-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert imines back to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Regeneration of the amine from imines.

    Substitution: Formation of N-substituted pyrrolidines.

Scientific Research Applications

(2S,5S)-2,5-Dimethylpyrrolidin-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor for chiral drugs.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-Dimethylpyrrolidin-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. In medicinal chemistry, it may act as a chiral ligand, modulating the activity of enzymes or receptors through stereospecific interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,5S)-2,5-Dimethylpyrrolidine: Lacks the amine group but has a similar stereochemical configuration.

    (2R,5R)-2,5-Dimethylpyrrolidin-1-amine: The enantiomer of (2S,5S)-2,5-Dimethylpyrrolidin-1-amine.

    (2S,5S)-2,5-Dimethylpyrrolidin-2-ol: Contains a hydroxyl group instead of an amine group.

Uniqueness

The unique stereochemistry of this compound makes it particularly valuable in asymmetric synthesis. Its ability to act as a chiral ligand or building block distinguishes it from other similar compounds, providing specific advantages in the synthesis of enantiomerically pure products.

Properties

CAS No.

62617-71-4

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(2S,5S)-2,5-dimethylpyrrolidin-1-amine

InChI

InChI=1S/C6H14N2/c1-5-3-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3/t5-,6-/m0/s1

InChI Key

JAOYAXFZIAGXFI-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](N1N)C

Canonical SMILES

CC1CCC(N1N)C

Origin of Product

United States

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